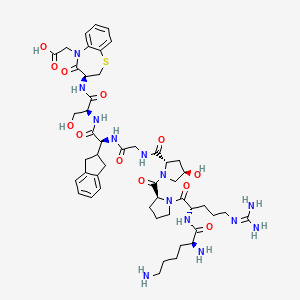

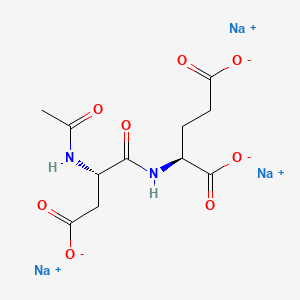

L-Serinamide, L-lysyl-L-arginyl-L-prolyl-(4R)-4-hydroxy-L-prolylglycyl-(2S)-2-(2,3-dihydro-1H-inden-2-yl)glycyl-N-((3S)-5-(carboxymethyl)-2,3,4,5-tetrahydro-4-oxo-1,5-benzothiazepin-3-yl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

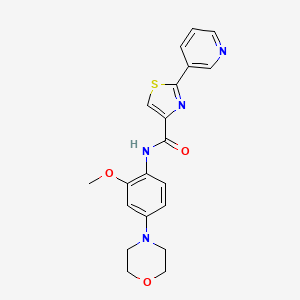

JMV-1645 is a potent and selective B(1) bradykinin receptor antagonist.

Applications De Recherche Scientifique

Methylglyoxal in Food and Living Organisms

Methylglyoxal (MG), a highly reactive alpha-oxoaldehyde, modifies arginine and lysine residues in proteins, forming various advanced glycation end-products. These modifications are linked to complications in diabetes and some neurodegenerative diseases. MG is found in foodstuffs and beverages and accumulates in the body due to fasting, metabolic disorders, or defects in MG detoxification processes. Interestingly, low doses of MG over time can cause degenerative changes in tissues and exhibit anticancer activity. MG in biological samples can be quantified using HPLC or GC methods (Nemet, Varga-Defterdarović, & Turk, 2006).

Synthesis of Complex Peptides

Research in peptide synthesis, as shown in studies from the 1950s and 1960s, demonstrates the ability to create complex peptides involving L-lysine, L-arginine, and L-prolyl amino acids, among others. These studies contribute to the understanding of peptide bond formation and the synthesis of biologically active peptides (Boissonnas et al., 1958; Boissonnas et al., 1961).

Radiopharmaceutical Imaging

The Tc-99m complex of various amino acid sequences, including L-lysyl and L-prolyl, serves as a radiopharmaceutical designed for imaging inflammation sites. The study of these complexes aids in characterizing their behavior in aqueous solutions and their potential applications in medical imaging (Wong et al., 2001).

Antidepressant Effects of Peptide Compounds

The study of peptides like INN 00835, containing L-phenylalanyl, L-prolyl, and L-arginyl, demonstrates their potential antidepressant effects. Such research provides insights into the biochemical markers for effective depression treatment and the development of new therapeutic agents (Kelly et al., 1999; Leonard et al., 1998).

Enzyme-Catalyzed Synthesis in Anhydrous Solvents

Enzyme-catalyzed synthesis of oligopeptides, including L-arginyl and L-serine, in nearly anhydrous solvents, represents a significant advancement in peptide synthesis methods. This process can be used to create peptides with cell attachment activity, important in biomaterials science (Nakajima et al., 1990).

Propriétés

Numéro CAS |

284037-77-0 |

|---|---|

Nom du produit |

L-Serinamide, L-lysyl-L-arginyl-L-prolyl-(4R)-4-hydroxy-L-prolylglycyl-(2S)-2-(2,3-dihydro-1H-inden-2-yl)glycyl-N-((3S)-5-(carboxymethyl)-2,3,4,5-tetrahydro-4-oxo-1,5-benzothiazepin-3-yl)- |

Formule moléculaire |

C49H69N13O12S |

Poids moléculaire |

1064.23 |

Nom IUPAC |

2-[(3S)-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S,4R)-1-[(2S)-1-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-2-(2,3-dihydro-1H-inden-2-yl)acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetic acid |

InChI |

InChI=1S/C49H69N13O12S/c50-16-6-5-11-31(51)42(68)56-32(12-7-17-54-49(52)53)46(72)60-18-8-14-36(60)48(74)61-23-30(64)21-37(61)44(70)55-22-39(65)59-41(29-19-27-9-1-2-10-28(27)20-29)45(71)57-33(25-63)43(69)58-34-26-75-38-15-4-3-13-35(38)62(47(34)73)24-40(66)67/h1-4,9-10,13,15,29-34,36-37,41,63-64H,5-8,11-12,14,16-26,50-51H2,(H,55,70)(H,56,68)(H,57,71)(H,58,69)(H,59,65)(H,66,67)(H4,52,53,54)/t30-,31+,32+,33+,34-,36+,37+,41+/m1/s1 |

Clé InChI |

FXTFICQJMBHGPE-XMLMJMRQSA-N |

SMILES |

C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N)C(=O)N2CC(CC2C(=O)NCC(=O)NC(C3CC4=CC=CC=C4C3)C(=O)NC(CO)C(=O)NC5CSC6=CC=CC=C6N(C5=O)CC(=O)O)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

JMV-1645; JMV 1645; JMV1645; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

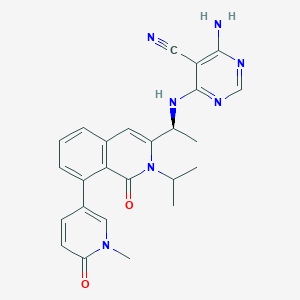

![2,9-Diazaspiro[5.5]undecan-1-one, 2-(1H-indol-3-ylMethyl)-9-(4-Methoxy-2-pyriMidinyl)-](/img/structure/B608123.png)

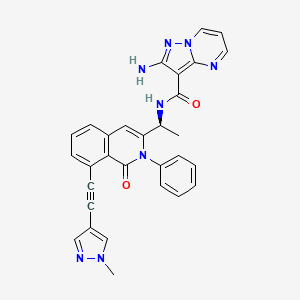

![(E)-4-[(1S,2S,8R,17S,19R)-12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid](/img/structure/B608132.png)

![2-(4-Methoxyphenyl)-1-{[5-(2-nitrophenyl)furan-2-YL]methyl}pyrrolidine](/img/structure/B608140.png)

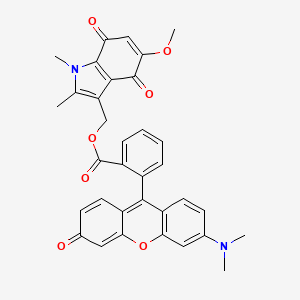

![5-[(2,4-Dimethoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B608143.png)